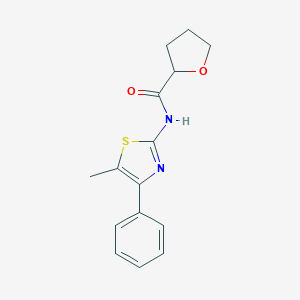
N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE typically involves the formation of the thiazole ring followed by the attachment of the tetrahydro-2-furancarboxamide moiety. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring . The reaction conditions often include the use of a base such as triethylamine and a solvent like chloroform, with the reaction being carried out at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of automated synthesis equipment and optimization of reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N2-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or by binding to their DNA . In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N~2~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)TETRAHYDRO-2-FURANCARBOXAMIDE is unique due to its specific combination of a thiazole ring and a tetrahydro-2-furancarboxamide moiety. This structural arrangement may confer distinct biological activities and pharmacological properties compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C15H16N2O2S |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-10-13(11-6-3-2-4-7-11)16-15(20-10)17-14(18)12-8-5-9-19-12/h2-4,6-7,12H,5,8-9H2,1H3,(H,16,17,18) |
Clé InChI |
RCDLRZIARPYOSE-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


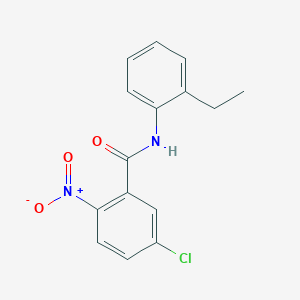
![3-methoxy-4-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-N-phenylbenzenesulfonamide](/img/structure/B333786.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B333787.png)
![5-(4-bromophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B333789.png)
![6-(1-Adamantyl)-4-methyl-2-[(2-oxopropyl)sulfanyl]nicotinonitrile](/img/structure/B333790.png)
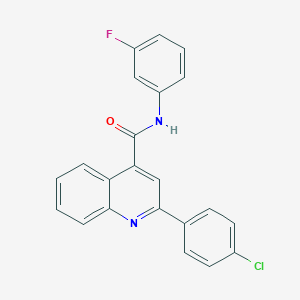
![5-(4-bromophenyl)-N-cyclohexyl-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333795.png)
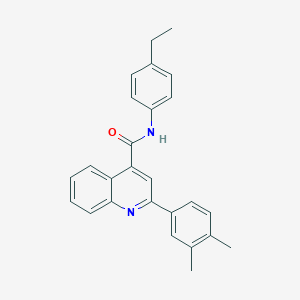
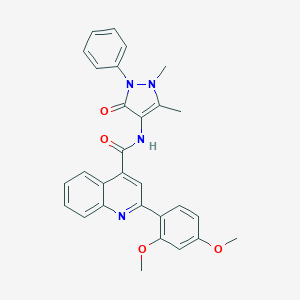
![5-bromo-N-{3-[(2-chlorobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B333799.png)
![5-(4-bromophenyl)-3-chloro-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333803.png)
![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B333805.png)
![N-(1,3-benzodioxol-4-yl)-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333806.png)
![METHYL 2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B333808.png)
